molecular formula C19H12O3 B11154891 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one

7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one

Cat. No.: B11154891
M. Wt: 288.3 g/mol
InChI Key: GCLKINTZGHUHSF-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenyl-2H-benzo[h]chromen-2-one is a chemical compound from the coumarin family, offered for research and development purposes. Coumarin derivatives are a significant area of scientific investigation due to their diverse biological activities and optical properties. Researchers have explored similar 4-phenylcoumarin structures for potential applications in developing antibacterial and antifungal agents . Some coumarin derivatives also serve as core structures in synthesizing more complex molecules for pharmaceutical research and as sensitizers in dye-sensitized solar cells due to their photophysical characteristics . The compound's structure consists of a benzochromenone core, which is a fused polycyclic system, substituted with a hydroxyl group and a phenyl ring. This molecular framework is often a key intermediate in organic and medicinal chemistry synthesis. The crystal structure of a closely related molecule, 7-hydroxy-4-phenylcoumarin, has been determined to be orthorhombic with the space group Pca2₁ . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure you consult the Material Safety Data Sheet (MSDS) for proper handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

7-hydroxy-4-phenylbenzo[h]chromen-2-one

InChI

InChI=1S/C19H12O3/c20-17-8-4-7-14-13(17)9-10-15-16(11-18(21)22-19(14)15)12-5-2-1-3-6-12/h1-11,20H

InChI Key

GCLKINTZGHUHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3C=CC=C4O

Origin of Product

United States

Preparation Methods

Key Modifications and Catalysts

Catalyst/ConditionSubstrateYield (%)TemperatureTimeSource
CuBr₂ (10 mol%)Phloroglucinol + Ethyl benzoylacetate91–98%80°C5–10 min
Sulfamic Acid (10 mol%)Resorcinol derivatives + β-ketoesters50–90%110°C30–45 min
Deep Eutectic Solvent (ChCl/L-(+)-TA)Phloroglucinol + Ethyl acetoacetate98%110°C10 min

Mechanistic Insights :

  • Electrophilic Aromatic Substitution : β-ketoesters (e.g., ethyl benzoylacetate) undergo protonation, forming an electrophilic intermediate that reacts with naphthol derivatives.

  • Cyclization and Dehydration : Intramolecular esterification and dehydration yield the coumarin core. For benzo[h] systems, steric and electronic factors guide regioselectivity.

Fries Rearrangement Approach

The Fries rearrangement enables positional isomerization of acyl groups in aromatic esters, which could facilitate the synthesis of This compound .

Procedure Outline

  • Acetylation : React 7-hydroxy-4-phenyl-2H-chromen-2-one with acetyl chloride in the presence of a base (e.g., NaOH) to form an acetylated intermediate.

  • AlCl₃-Mediated Rearrangement : Heat the acetylated product with anhydrous AlCl₃ (5–10 mol%) at 320°C for 2 hours, followed by acid workup (5% HCl).

Example Data :

Starting MaterialCatalystYield (%)Melting PointSource
2-Oxo-4-phenyl-2H-chromen-7-yl propionateAlCl₃20–25%164–166°C

Limitations :

  • Low yields (20–25%) due to competing side reactions.

  • Requires high temperatures, risking decomposition of sensitive intermediates.

Green Chemistry Approaches

Sustainable methods using biogenic catalysts or recyclable solvents are gaining traction. For example:

  • Biogenic ZnO Nanoparticles : Catalyze the condensation of 4-hydroxycoumarin derivatives with aromatic aldehydes in ethanol, achieving yields >80%.

  • Deep Eutectic Solvents (DES) : A ChCl/L-(+)-tartaric acid (1:2) system enables solvent-free synthesis of coumarins at 110°C with >95% atom economy.

Case Study : Synthesis of 7-Hydroxy-4-methylcoumarin via DES:

ComponentRoleQuantity
Choline ChlorideDES Component1 mol
L-(+)-Tartaric AcidDES Component2 mol
Ethyl Acetoacetateβ-ketoester1 mol
PhloroglucinolPhenolic Substrate1 mol
Yield98%

Multi-Component Reactions (MCRs)

MCRs offer atom economy and reduced waste. For benzo[h]chromen-2-one derivatives, a three-component protocol involving naphthol, β-ketoester, and a catalyst (e.g., ammonium acetate) may be viable.

Proposed Pathway :

  • Knoevenagel Condensation : β-ketoester forms a cinnamic acid derivative.

  • Michael Addition : Reacts with naphthol derivatives.

  • Cyclization : Forms the fused coumarin ring.

Yield Optimization :

CatalystSolventYield (%)Source
Ammonium Acetate (30 mol%)Ethanol95%
CuBr₂ (10 mol%)Solvent-free91%

Large-Scale and Scalable Methods

Industrial applicability demands scalable processes. For example:

  • CuX₂-Catalyzed Pechmann Reaction : Produces 11 g of coumarin in a single batch under solvent-free conditions.

  • DES-Mediated Synthesis : Recyclable DES systems reduce solvent waste, critical for environmental sustainability.

Industrial Relevance :

ParameterValueSource
CostLow (inexpensive β-ketoesters)
Reaction Time5–45 min
Catalyst RecoveryYes (DES and CuX₂)

Structural Characterization and Validation

Synthesized compounds must undergo rigorous characterization:

TechniqueKey ObservationsSource
¹H NMR Singlet at δ 10.20 (OH proton), δ 9.30 (NH proton)
FT-IR Peaks at 1706 cm⁻¹ (C=O), 3431 cm⁻¹ (OH)
HRMS Molecular ion peak at m/z 340.09 [M]⁺
ActivityModelResultSource
Anticancer In vitro cell proliferationInhibition observed
Antioxidant DPPH assayModerate scavenging

Unresolved Challenges :

  • Regioselectivity : Control of substituent positions in fused rings.

  • Yield Optimization : Improving Fries rearrangement efficiency.

Chemical Reactions Analysis

Friedel-Crafts Acylation for Acetyl Derivatives

This reaction introduces acetyl groups to the chromenone core, altering its electronic properties. A typical procedure involves:

  • Reagents : AlCl₃ (catalyst), acylating agent (e.g., acetyl chloride), HCl (workup)

  • Conditions : Heating to 320°C for 2 hours, followed by steam bath treatment.

  • Product : 8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (compound 10 )

  • Yield : 25%

  • Melting Point : 164–166°C

Mechanism : The reaction proceeds via electrophilic substitution, where the acyl group is introduced into the aromatic ring under acidic conditions.

Reduction of Nitro Groups to Amino Derivatives

This transformation replaces nitro (-NO₂) groups with amino (-NH₂) moieties, altering reactivity and biological interactions. The method involves:

  • Reagents : Pd/C (catalyst), hydrazine hydrate, EtOH solvent

  • Conditions : Reflux under nitrogen atmosphere for 1 hour.

  • Product : 4-(4-Aminophenyl)-8-chloro-7-hydroxy-2H-chromen-2-one (compound 17 )

  • Yield : 40%

  • Melting Point : 313–315°C

Mechanism : The nitro group undergoes catalytic hydrogenation, facilitated by Pd/C and hydrazine hydrate, to form the amino derivative.

Acylation with Acyl Chlorides

This reaction introduces acyl groups (e.g., propionyl or benzoyl) to the hydroxyl group at the 7-position, enhancing lipophilicity. Key details include:

  • Reagents : Acyl chloride (e.g., propionyl chloride), triethylamine (base), dichloromethane (solvent)

  • Conditions : Controlled reaction to ensure complete conversion.

  • Yield : ~20%

  • Product : Substituted derivatives (e.g., O-acylated coumarins)

Mechanism : The hydroxyl group undergoes nucleophilic acyl substitution, forming esters or amides depending on the acylating agent.

Data Tables

Reaction Type Reagents Conditions Product Yield Melting Point
Friedel-Crafts Acylation AlCl₃, acyl chloride, HCl320°C for 2 h, steam bath treatment8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (compound 10 )25%164–166°C
Nitro Reduction Pd/C, hydrazine hydrate, EtOHReflux under nitrogen for 1 h4-(4-Aminophenyl)-8-chloro-7-hydroxy-2H-chromen-2-one (compound 17 )40%313–315°C
Acylation with Chlorides Acyl chloride (e.g., propionyl), TEAControlled reaction (e.g., dichloromethane)O-Acylated derivatives (e.g., propionylated coumarin)~20%Not reported

Functional Group Transformations

The compound’s hydroxyl (-OH) and chromenone moieties enable further modifications:

  • Oxidation/Reduction : The hydroxyl group can undergo oxidation (e.g., to ketones) or reduction (e.g., to diols).

  • Substitution : Electrophilic substitution at positions 3, 5, or 7 is possible, depending on directing effects.

  • Coupling Reactions : Cross-coupling (e.g., Suzuki) may introduce aryl groups for enhanced bioactivity.

Scientific Research Applications

Pharmacological Properties

Research indicates that 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one exhibits a variety of pharmacological activities:

  • Anticancer Activity : Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown significant inhibitory effects on breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG-2) cells. The cytotoxicity was assessed using the MTT assay, revealing promising IC50 values for certain derivatives, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, with some derivatives showing effectiveness in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : The compound and its derivatives have also exhibited antimicrobial properties against various pathogens. This activity is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
  • Fluorescent Probes : Due to its strong fluorescence characteristics, this compound is being explored as a fluorescent probe in biological studies. It has been utilized in binding studies involving macrophage migration inhibitory factor (MIF), showcasing its role in biochemical assays .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitumor Activity Evaluation : A study investigated the cytotoxic effects of various substituted benzo[h]chromene derivatives against human tumor cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced cytotoxic potency, providing insights into structure-activity relationships (SAR) for future drug design .
  • Fluorescent Probes Development : Another research focused on developing affinity-based fluorescent probes using 7-hydroxycoumarins. The study optimized conditions for high-affinity binding to MIF, demonstrating the compound's utility in biochemical assays and potential diagnostic applications .

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

Tricyclic vs. Monocyclic Systems: The benzo[h]chromenone core (ABO/ATBO) is critical for high anticancer potency, likely due to enhanced DNA intercalation or kinase inhibition.

Amino Groups: 4-Amino substitutions significantly boost cytotoxicity, while hydroxy groups improve antioxidant activity .

Hydrogenation : Partial saturation (ATBO) balances solubility and bioactivity, avoiding excessive hydrophobicity .

Heterocyclic Additions : Sulfur or nitrogen-containing rings diversify therapeutic targets but reduce anticancer specificity .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one, and how can reaction conditions be optimized?

A one-pot synthesis method using substituted phenols and ethyl phenylpropiolate catalyzed by FeCl₃ in THF has been reported. This approach offers simplicity but requires yield optimization, particularly for substituted derivatives. Reaction parameters such as solvent choice (e.g., THF vs. acetic acid), catalyst loading, and reaction time (ranging from 6–144 hours) significantly impact product purity and yield . Post-synthetic recrystallization (e.g., using acetonitrile or ethanol) improves purity, though yields remain moderate (63–72%) .

Q. How is the structural characterization of this compound performed, and what tools are critical for confirming its configuration?

X-ray crystallography remains the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and intermolecular interactions . For example, studies on analogous chromenones reveal conformational differences in substituent orientation (e.g., dihedral angles of 81–88° between chromenone cores and phenyl groups) . Complementary techniques like NMR and HPLC-MS validate purity and functional group assignments .

Q. What in vitro assays are recommended for preliminary cytotoxicity evaluation?

The MTT assay is routinely employed to assess antiproliferative activity against cancer cell lines. For chromenone derivatives, protocols typically involve 48–72 hour exposures at concentrations ranging from 0.05–100 µM, with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1% v/v) are essential to ensure data reliability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

SAR studies highlight the importance of substituents at the 4-position. For example:

  • Amino groups : 4-Amino analogs (e.g., ABO/ATBO derivatives) exhibit enhanced cytotoxicity (IC₅₀: 0.038–0.090 µM) compared to hydroxylated variants.
  • Hydrogenation : Saturating the benzo[h]chromenone core (e.g., 7,8,9,10-tetrahydro-ATBO) improves metabolic stability without compromising activity .
  • Substituent polarity : Introducing hydrophilic groups (e.g., diamino salts) enhances water solubility, addressing formulation challenges .

Q. What strategies improve the aqueous solubility of hydrophobic chromenone derivatives?

Diamino analogs (e.g., compound 10 in ) demonstrate ~50-fold solubility increases over parent compounds. Salt formation (e.g., HCl salts) and PEGylation are effective, though bioavailability must be validated in pharmacokinetic studies. Computational tools like LogP prediction and Hansen solubility parameters aid in rational design .

Q. How can in vivo models evaluate antitumor efficacy, and what limitations exist?

Brca1/p53-mutant mouse models are used to study mammary tumor suppression. Key endpoints include:

  • Reduction in mammary gland branching (indicative of proliferative inhibition).
  • BrdU incorporation assays to quantify DNA synthesis.
  • Histopathological analysis of apoptosis (e.g., TUNEL staining). Compound 10 reduced BrdU-positive cells by 80% after one week, but interspecies metabolic differences necessitate humanized models for translational relevance .

Q. How should researchers address contradictions in synthetic yield data across studies?

Discrepancies in yields (e.g., 32–80% for similar reactions) often arise from:

  • Catalyst deactivation : FeCl₃ may hydrolyze in polar solvents, requiring anhydrous conditions .
  • Substituent effects : Electron-withdrawing groups on phenols reduce nucleophilicity, slowing reaction kinetics. Systematic Design of Experiments (DoE) approaches (e.g., varying temperature, stoichiometry, and catalyst ratios) can identify optimal conditions .

Q. What role does conformational analysis play in understanding biological activity?

Crystal structures reveal that substituent orientation (e.g., phenyl groups perpendicular to the chromenone core) influences steric interactions with target proteins. For example, E-configuration in ethene-linked derivatives enhances binding to hydrophobic pockets in enzymes like topoisomerases . Molecular dynamics simulations further predict stability in physiological environments.

Methodological Considerations

  • Data Reproducibility : Always report solvent purity, catalyst source, and crystallographic refinement parameters (e.g., R-factors) .
  • Advanced Characterization : Pair crystallography with DFT calculations to model electronic effects (e.g., HOMO-LUMO gaps) .
  • Biological Validation : Use orthogonal assays (e.g., clonogenic survival alongside MTT) to confirm cytotoxicity mechanisms .

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